z-d-Glu-ome

Description

BenchChem offers high-quality z-d-Glu-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about z-d-Glu-ome including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

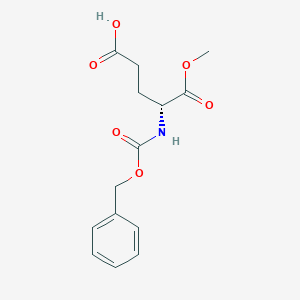

(4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMCTGARFXPQML-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426423 |

Source

|

| Record name | z-d-glu-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26566-11-0 |

Source

|

| Record name | z-d-glu-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Investigating Glutathione Homeostasis: The Role of γ-Glutamyl Cyclotransferase (CHAC1) and Its Inhibition

Abstract

Glutathione (GSH) is the most abundant intracellular antioxidant, central to maintaining cellular redox balance, detoxifying xenobiotics, and regulating key signaling pathways. Its metabolism is a tightly controlled process involving both synthesis and degradation. A pivotal, yet historically under-appreciated, aspect of this regulation is the degradation pathway initiated by γ-glutamyl cyclotransferase (GGCT), particularly the stress-inducible enzyme CHAC1. Upregulation of CHAC1 leads to GSH depletion, promoting oxidative stress and programmed cell death pathways like apoptosis and ferroptosis.[1][2][3] This guide provides a technical framework for researchers, scientists, and drug development professionals to investigate the role of CHAC1 in glutathione metabolism. We will explore the causal biochemistry of the γ-glutamyl cycle, detail the mechanism of action for specific chemical inhibitors, and provide validated, step-by-step protocols for probing the downstream cellular consequences of CHAC1 modulation.

Part 1: The γ-Glutamyl Cycle: Beyond Synthesis to Strategic Degradation

Glutathione homeostasis is not merely a function of its synthesis rate but a dynamic equilibrium involving transport, recycling, and degradation. The γ-glutamyl cycle encapsulates these processes. While synthesis, catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), is well-understood, the degradation pathway offers a critical control point for rapidly altering cellular redox potential.

The key enzyme in the primary cytosolic degradation pathway is γ-glutamyl cyclotransferase (GGCT), with CHAC1 being a prominent member of this family.[4] CHAC1 is a stress-responsive protein whose expression is induced by the unfolded protein response (UPR) and integrated stress response pathways.[1][2] It specifically catalyzes the breakdown of reduced glutathione (GSH) into 5-oxoproline and cysteinyl-glycine, thereby directly reducing the cellular GSH pool.[1] This action is critical, as GSH depletion is a potent trigger for oxidative damage and can sensitize cells to various forms of cell death.[3]

Given its role in depleting GSH, CHAC1 has emerged as a significant factor in various pathologies and is considered a potential therapeutic target, particularly in oncology where its expression is often elevated.[1][5]

Part 2: Probing CHAC1 Function with Chemical Inhibitors

To elucidate the specific role of CHAC1 in a biological system, RNA interference (siRNA) or genetic knockout can be employed. However, chemical inhibitors offer acute, dose-dependent, and reversible control over enzyme activity, providing a powerful tool for studying dynamic cellular processes.

Mechanism of Action: Glutamate-Analogue Competitive Inhibition

The natural substrate for CHAC1 is glutathione, which presents a γ-glutamyl moiety to the enzyme's active site.[6] Small molecules that mimic this structure can act as competitive inhibitors. While the originally queried compound, Z-d-Glu-OMe (N-benzyloxycarbonyl-D-glutamic acid methyl ester), is a glutamate analogue, its efficacy as a specific CHAC1 inhibitor is not well-documented in peer-reviewed literature.

A more extensively validated tool is Pro-GA , a cell-permeable prodrug of the GGCT inhibitor N-glutaryl-L-alanine (GA).[5][7]

-

Causality of Prodrug Design: The active inhibitor, GA, is a charged molecule with poor cell membrane permeability. To overcome this, Pro-GA is synthesized as a diester, neutralizing the carboxyl groups and rendering the molecule more lipophilic. Once inside the cell, ubiquitous intracellular esterases cleave the ester groups, releasing the active inhibitor GA within the cytoplasm where CHAC1 resides.[7][8] This design is a classic example of medicinal chemistry strategy to enhance bioavailability for cellular assays.

By inhibiting CHAC1, these compounds prevent the degradation of GSH. In cells where CHAC1 activity is high (e.g., under stress or in certain cancer lines), this inhibition is expected to rescue or increase intracellular GSH levels, thereby protecting the cell from oxidative stress and downstream consequences.[5][9]

Part 3: Experimental Design & Core Protocols

A robust investigation into CHAC1 function requires a multi-tiered approach. The experimental workflow should validate that the inhibitor prevents GSH degradation and then correlate this biochemical effect with a cellular phenotype.

Protocol 3.1: Cellular Treatment with a CHAC1 Inhibitor (Pro-GA)

Rationale: This protocol establishes the primary experimental conditions. A dose-response and time-course experiment is critical for determining the optimal concentration and duration of inhibitor treatment for your specific cell line and experimental question.

Materials:

-

Complete culture medium

-

Pro-GA (MedChemExpress or similar)[10]

-

DMSO (vehicle)

-

Multi-well tissue culture plates (e.g., 96-well for viability, 24-well for ROS, 6-well for lysates)

Procedure:

-

Cell Seeding: Seed cells in the appropriate multi-well plates at a density that ensures they are in the exponential growth phase and will not become over-confluent by the end of the experiment. Allow cells to adhere and recover for 24 hours.[11]

-

Inhibitor Preparation: Prepare a concentrated stock solution of Pro-GA (e.g., 10-100 mM) in sterile DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[8][10]

-

Treatment: On the day of the experiment, dilute the Pro-GA stock solution in fresh, pre-warmed culture medium to the desired final concentrations.

-

Controls:

-

Vehicle Control: Treat cells with the same final concentration of DMSO used for the highest dose of Pro-GA. This control is crucial to ensure that any observed effects are not due to the solvent.

-

Untreated Control: Cells cultured in medium alone.

-

-

Incubation: Remove the old medium from the cells and replace it with the inhibitor- or vehicle-containing medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]

-

Proceed to Downstream Assays: Following incubation, process the cells according to the requirements of the chosen downstream assays (Protocols 3.2, 3.3, 3.4).

Protocol 3.2: Measurement of Cellular GSH/GSSG Ratio

Rationale: This is the most direct biochemical readout of CHAC1 inhibition. Preventing GSH degradation should lead to an increase in the GSH/GSSG ratio, a key indicator of a more reduced cellular environment. Commercial kits provide a reliable and high-throughput method.

Materials:

-

Treated cells from Protocol 3.1

-

GSH/GSSG-Glo™ Assay kit (Promega, V6611) or equivalent[13][14]

-

Opaque-walled 96-well plates suitable for luminescence

-

Luminometer

Procedure (abbreviated, based on Promega GSH/GSSG-Glo™): [13]

-

Plate Setup: Perform cell treatment (Protocol 3.1) in parallel on two separate 96-well opaque plates. One plate will be for measuring total glutathione (GSH+GSSG), and the other for measuring only oxidized glutathione (GSSG).

-

Cell Lysis:

-

Total Glutathione Plate: Remove treatment media and add 50 µL of Total Glutathione Lysis Reagent (which includes a reducing agent to convert GSSG to GSH).

-

GSSG Plate: Remove treatment media and add 50 µL of Oxidized Glutathione Lysis Reagent (which includes a masking agent, like N-ethylmaleimide, to block reduced GSH).

-

-

Luciferin Generation: Add 50 µL of Luciferin Generation Reagent to all wells. This reagent contains Glutathione S-Transferase (GST) and a luciferin pro-substrate that is converted to luciferin in the presence of GSH. Incubate for 30 minutes at room temperature.

-

Signal Detection: Add 100 µL of Luciferin Detection Reagent (containing luciferase) to all wells. Incubate for 15 minutes at room temperature to stabilize the luminescent signal.

-

Measurement: Read luminescence on a plate-reading luminometer.

-

Calculation:

-

The signal from the GSSG plate is proportional to the initial GSSG concentration.

-

The signal from the Total Glutathione plate is proportional to the (GSH + GSSG) concentration.

-

Calculate the GSH concentration: Luminescence(GSH) = Luminescence(Total) - Luminescence(GSSG).

-

Calculate the ratio: GSH/GSSG Ratio = (Luminescence(Total) - Luminescence(GSSG)) / Luminescence(GSSG).

-

Protocol 3.3: Assessment of Intracellular Reactive Oxygen Species (ROS)

Rationale: Since GSH is a primary scavenger of ROS, inhibiting its degradation should enhance the cell's antioxidant capacity and reduce steady-state ROS levels, or protect against an oxidative challenge. DCFH-DA is a common probe for this measurement.

Materials:

-

Treated cells from Protocol 3.1

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) (e.g., Abcam, ab113851)[15]

-

Phenol red-free, serum-free medium

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Probe Preparation: Prepare a 20 µM working solution of DCFH-DA in pre-warmed, phenol red-free, serum-free medium immediately before use. Protect from light.[16]

-

Cell Staining:

-

Following inhibitor treatment (Protocol 3.1), carefully remove the treatment medium.

-

Wash the cells once with 1X PBS.

-

Add 100 µL of the 20 µM DCFH-DA working solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[15][17] During this time, DCFH-DA diffuses into the cells and is deacetylated by cellular esterases to non-fluorescent DCFH.

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells gently with PBS.

-

Add 100 µL of PBS or phenol red-free medium back to each well.

-

Measure fluorescence immediately using a plate reader with excitation/emission wavelengths of ~485/535 nm.[15] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Protocol 3.4: Cell Viability and Proliferation Assay (MTT)

Rationale: In cancer cells that are under high intrinsic oxidative stress and rely on elevated CHAC1 activity, its inhibition can lead to changes in proliferation or viability. The MTT assay is a standard colorimetric method to assess metabolic activity, which serves as a proxy for cell viability.

Materials:

-

Treated cells from Protocol 3.1 in a clear 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Spectrophotometer (plate reader)

Procedure:

-

MTT Addition: Following the inhibitor incubation period (Protocol 3.1), add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living, metabolically active cells will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[11]

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the crystals.[12]

-

Mix thoroughly by gentle agitation on an orbital shaker for 15 minutes, protected from light.

-

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance. The absorbance is directly proportional to the number of viable cells.

Part 4: Data Interpretation and Expected Outcomes

Data should be presented clearly to correlate the biochemical and cellular effects. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is essential to determine significance.

Quantitative Data Summary

| Treatment Group | Relative GSH/GSSG Ratio (vs. Vehicle) | Relative ROS Level (% of Vehicle) | Relative Cell Viability (% of Vehicle) |

| Untreated Control | 1.02 ± 0.08 | 98 ± 5% | 101 ± 4% |

| Vehicle (DMSO) | 1.00 | 100% | 100% |

| Pro-GA (10 µM) | 1.25 ± 0.11 | 85 ± 6% | 95 ± 5% |

| Pro-GA (50 µM) | 1.89 ± 0.15 | 62 ± 8% | 82 ± 7%** |

| Oxidative Stressor | 0.31 ± 0.05 | 250 ± 21% | 45 ± 6%*** |

| Pro-GA + Stressor | 0.95 ± 0.09 (rescued) | 135 ± 15% (rescued) | 75 ± 8% (rescued) |

| Data are hypothetical examples. Statistical significance indicated by asterisks (p<0.05, **p<0.01, **p<0.001). |

Interpretation:

-

Successful Inhibition: A dose-dependent increase in the GSH/GSSG ratio confirms that the inhibitor is effectively blocking CHAC1-mediated glutathione degradation.

-

Antioxidant Effect: A corresponding decrease in basal ROS levels demonstrates a functional consequence of preserving the cellular GSH pool.

-

Phenotypic Outcome: The effect on cell viability will be context-dependent. In some cancer cells highly dependent on CHAC1, inhibition might suppress growth.[5] In other contexts, the primary effect might be cytoprotective, as shown in the hypothetical "Pro-GA + Stressor" group, where pre-treatment with the inhibitor rescues cells from an oxidative insult.

Part 5: Conclusion and Future Directions

The targeted inhibition of γ-glutamyl cyclotransferase (CHAC1) is a powerful strategy for dissecting the regulatory role of glutathione degradation in cellular physiology and disease. The protocols outlined in this guide provide a self-validating workflow, beginning with the direct biochemical target (GSH levels) and linking it to functional cellular outcomes (ROS status and viability). By employing specific chemical probes like Pro-GA, researchers can acutely modulate the glutathione pathway, offering insights that are complementary to genetic approaches. Future investigations may focus on using these tools to explore the role of CHAC1 in complex processes like ferroptosis, drug resistance, and immune modulation, potentially validating GGCT as a viable therapeutic target.

References

Sources

- 1. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]

- 2. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Mechanisms of Tumor Growth Inhibition by Depletion of γ-Glutamylcyclotransferase (GGCT): A Novel Molecular Target for Anticancer Therapy [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pro-drug type gamma-Glutamylcyclotransferase (GGCT) inhibitor | Pro-GA <Cell-Permeable GGCT Inhibitor> | フナコシ [funakoshi.co.jp]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. clyte.tech [clyte.tech]

- 12. MTT (Assay protocol [protocols.io]

- 13. promega.com [promega.com]

- 14. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [promega.jp]

- 15. doc.abcam.com [doc.abcam.com]

- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Charting a Course in Glutamatergic Modulation

An In-Depth Technical Guide to Foundational Research on Z-D-Glu-OMe Derivatives

Glutamic acid is the principal excitatory neurotransmitter in the central nervous system (CNS), a key player in synaptic plasticity, learning, and memory.[1][2] Its dysregulation, however, is implicated in a host of neurological disorders, including epilepsy, Alzheimer's disease, and schizophrenia.[1] This has catalyzed a dedicated search for synthetic glutamate analogues capable of selectively modulating glutamatergic pathways.[1][3] Among these, derivatives of glutamic acid, such as Z-D-Glu-OMe, serve as critical starting points and molecular scaffolds. The "Z" group (benzyloxycarbonyl or Cbz) is a well-established amine protecting group, while the methyl ester ("OMe") protects a carboxyl group, providing a versatile platform for further chemical elaboration in peptide synthesis and drug discovery.[4][5]

This guide provides a foundational framework for researchers embarking on the synthesis, characterization, and biological evaluation of novel derivatives based on the Z-D-Glu-OMe core. We will move beyond simple recitation of protocols to explore the underlying rationale of experimental design, ensuring a robust and reproducible research workflow.

The Core Scaffold: Physicochemical Properties of Z-D-Glu-OMe

Before embarking on synthesis, a thorough understanding of the starting material's properties is paramount. Z-D-Glu-OMe, or (4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid, is a stable, crystalline solid at room temperature.[4] Its key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 26566-11-0 | [6][7][8] |

| Molecular Formula | C14H17NO6 | [6] |

| Molecular Weight | 295.29 g/mol | [8] |

| Appearance | White to off-white powder/solid | [4][6] |

| Purity | Typically >98% | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [6] |

| Storage | Desiccate at -20°C for long-term stability | [6] |

This data provides the essential parameters for handling, storage, and reaction setup. For instance, its solubility profile dictates the choice of solvents for reaction and purification, while the storage conditions are critical for preventing degradation.

Synthesis of Novel Derivatives: A Step-by-Step Workflow

The primary utility of Z-D-Glu-OMe in foundational research is as a building block for more complex molecules, particularly peptides.[5][9] The free α-carboxyl group allows for coupling reactions with other amino acids or amine-containing moieties. A common and reliable strategy involves the activation of this carboxyl group to form a highly reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with a primary amine.[9]

Logical Workflow for Amide Bond Formation

The following diagram illustrates the high-level workflow for activating Z-D-Glu-OMe and coupling it to a generic amino acid ester (H-AA-OR).

Caption: Workflow for synthesis of a Z-D-Glu-OMe derivative.

Experimental Protocol: Synthesis of a Z-D-Glu-OMe Dipeptide Derivative

This protocol describes the synthesis of a dipeptide by activating Z-D-Glu-OMe with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSU), followed by coupling to an amino acid ester.[9]

Materials:

-

Z-D-Glu-OMe

-

N-hydroxysuccinimide (HOSU)

-

Dicyclohexylcarbodiimide (DCC)

-

Target Amino Acid Ester Hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated Sodium Bicarbonate solution

-

1 M Hydrochloric Acid

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Z-D-Glu-OMe:

-

Dissolve Z-D-Glu-OMe (1.0 eq) and HOSU (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. Rationale: DCC is the dehydrating agent that facilitates the ester formation. Adding it slowly at 0°C minimizes side reactions.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting Z-D-Glu-OMe is consumed.

-

Filter off the DCU precipitate and wash it with a small amount of cold DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude Z-D-Glu(OMe)-OSU activated ester. This intermediate is often used immediately without further purification.

-

-

Peptide Coupling:

-

In a separate flask, dissolve the amino acid ester hydrochloride (1.2 eq) in anhydrous DMF.

-

Add TEA or DIPEA (2.5 eq) to neutralize the hydrochloride salt and create the free amine. Stir for 10 minutes. Rationale: The coupling reaction requires the free amine nucleophile. A slight excess of base ensures complete deprotonation.

-

Add the crude Z-D-Glu(OMe)-OSU ester (dissolved in a minimal amount of DMF) to the amino acid solution.

-

Stir the reaction at room temperature for 12-18 hours. Monitor progress via TLC.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with a larger volume of Ethyl Acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted HOSU and starting acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel flash column chromatography using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure dipeptide derivative.

-

Analytical Characterization: Validating Structure and Purity

Synthesis must be followed by rigorous analytical validation. A combination of chromatographic and spectroscopic techniques is required to confirm the identity, structure, and purity of the newly synthesized derivative.

| Technique | Purpose | Expected Outcome for a Dipeptide Derivative |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and retention time. | A single major peak (>95% purity) with a characteristic retention time under specific column and mobile phase conditions. |

| Mass Spectrometry (MS) | Confirms molecular weight. | A peak in the mass spectrum corresponding to the calculated exact mass of the target molecule (e.g., [M+H]⁺ or [M+Na]⁺). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Elucidates the precise chemical structure. | The spectrum should show characteristic peaks with appropriate chemical shifts, integrations, and coupling constants for all protons and carbons in the molecule, confirming connectivity. |

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for analyzing the purity of a synthesized Z-D-Glu-OMe derivative.

Materials & Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Synthesized compound sample (~1 mg/mL in mobile phase)

Procedure:

-

Prepare Mobile Phases:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Rationale: TFA acts as an ion-pairing agent to improve peak shape for acidic and basic compounds.

-

-

Set HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 220 nm and 254 nm (for the Cbz group)

-

Gradient: Start with a linear gradient appropriate for the compound's expected polarity, for example:

-

0-20 min: 10% B to 90% B

-

20-22 min: 90% B

-

22-25 min: 90% B to 10% B

-

25-30 min: 10% B (re-equilibration)

-

-

-

Analysis:

-

Inject the sample and run the gradient program.

-

Integrate the area of all peaks detected at 220 nm.

-

Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Biological Evaluation: Probing the Glutamatergic System

The ultimate goal of synthesizing these derivatives is to test their biological activity. As analogues of glutamate, a primary target is the family of glutamate receptors, particularly the ionotropic NMDA and AMPA receptors.[10][11] A foundational experiment is the receptor binding assay, which measures the affinity of a compound for a specific receptor.

NMDA Receptor Signaling Pathway

Understanding the target is key. The NMDA receptor is a ligand-gated ion channel that acts as a coincidence detector, requiring both glutamate binding and membrane depolarization to function.[10] Its activation allows the influx of Ca²⁺, a critical second messenger.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of glutamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Z-Glu-OMe ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Z-D-Glu-OMe | CAS:26566-11-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents [patents.google.com]

- 10. NMDA receptor - Wikipedia [en.wikipedia.org]

- 11. Ligands for Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to Measuring z-d-Glu-ome Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Glutamate Metabolism with z-d-Glu-ome

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system and a critical hub in cellular metabolism, linking amino acid and carbohydrate pathways.[1][2] The enzyme Glutamate Dehydrogenase (GDH), primarily localized in the mitochondrial matrix, is a pivotal regulator of glutamate levels, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate.[1][3] Dysregulation of GDH activity and glutamate homeostasis is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders like hyperinsulinism/hyperammonemia (HI/HA) syndrome.[1][4]

This document introduces z-d-Glu-ome , a novel, potent, and specific inhibitor of Glutamate Dehydrogenase. As a potential therapeutic agent, rigorous and reproducible methods are required to quantify its efficacy. These application notes provide a comprehensive, multi-tiered framework for evaluating the inhibitory properties of z-d-Glu-ome, progressing from direct enzymatic assays to cell-based models of its physiological effects.

The protocols herein are designed to be self-validating systems, providing researchers with the tools to:

-

Determine the direct inhibitory potency of z-d-Glu-ome on purified GDH.

-

Assess the impact of z-d-Glu-ome on glutamate metabolism in cellular models.

-

Quantify downstream cellular consequences of GDH inhibition, such as altered energy status and oxidative stress.

Section 1: Direct Target Engagement - Biochemical Inhibition of GDH

The foundational step in characterizing any enzyme inhibitor is to measure its direct effect on the purified target protein. The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency.[5] This section details the protocol for determining the IC50 of z-d-Glu-ome against GDH using a coupled enzyme assay.[3]

Principle of the GDH Activity Assay

GDH activity is measured through a coupled enzymatic reaction. GDH catalyzes the conversion of glutamate to α-ketoglutarate, which simultaneously reduces NAD+ to NADH.[3] The rate of NADH production, which is directly proportional to GDH activity, can be monitored spectrophotometrically by the increase in absorbance at 340 nm. Alternatively, the generated NADH can react with a probe (e.g., a tetrazolium salt like MTT or a resazurin-based developer) to produce a colorimetric (450 nm) or fluorescent product, respectively.[6][7] This allows for flexible detection based on available instrumentation.

Diagram: Overall Efficacy Testing Workflow

Caption: A tiered approach to evaluating z-d-Glu-ome efficacy.

Protocol 1.1: IC50 Determination for z-d-Glu-ome

This protocol describes the steps to determine the IC50 value of z-d-Glu-ome using a colorimetric 96-well plate format.

Materials:

-

Purified GDH enzyme (e.g., bovine liver GDH)[8]

-

z-d-Glu-ome

-

GDH Assay Buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.0)[4]

-

Substrate Solution: L-Glutamate (100 mM) and NAD+ (1.6 mM) in Assay Buffer[4]

-

GDH Developer Solution (containing a diaphorase/probe system)[3]

-

96-well clear, flat-bottom plates

-

Spectrophotometric multiwell plate reader

Procedure:

-

Prepare z-d-Glu-ome Dilutions: Create a serial dilution of z-d-Glu-ome in GDH Assay Buffer. A typical 10-point, 3-fold dilution series might start from 100 µM down to low nanomolar concentrations, plus a vehicle-only control (e.g., DMSO or buffer).

-

Enzyme Preparation: Dilute the purified GDH enzyme stock to a working concentration in ice-cold GDH Assay Buffer. The final concentration should yield a robust signal within the linear range of the assay during a 10-30 minute incubation.

-

Assay Plate Setup:

-

Add 50 µL of GDH Assay Buffer to all wells.

-

Add 10 µL of each z-d-Glu-ome dilution (or vehicle) to triplicate wells.

-

To initiate the pre-incubation, add 20 µL of the diluted GDH enzyme to each well. Mix gently by pipetting.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Prepare a Master Reaction Mix containing the Substrate Solution and GDH Developer according to the manufacturer's instructions.[3]

-

Add 20 µL of the Master Reaction Mix to all wells to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 450 nm every 1-2 minutes for 20-30 minutes.

-

-

Data Analysis:

-

For each concentration, calculate the reaction rate (V) from the linear portion of the kinetic curve (ΔAbsorbance/Δtime).

-

Normalize the rates by expressing them as a percentage of the vehicle control activity (100% activity).

-

Plot the % activity versus the logarithm of the z-d-Glu-ome concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of z-d-Glu-ome that reduces GDH activity by 50%.[9]

-

Self-Validation & Controls:

-

No-Enzyme Control: Wells containing all components except GDH to measure background signal.

-

No-Substrate Control: Wells containing GDH and inhibitor but no glutamate to ensure the signal is substrate-dependent.

-

Positive Control Inhibitor: A known GDH inhibitor (e.g., GTP or EGCG) can be run in parallel to validate assay performance.[10]

| Parameter | Description | Expected Outcome for an Effective Inhibitor |

| IC50 | Concentration of inhibitor causing 50% reduction in enzyme activity. | Low micromolar to nanomolar range. |

| Hill Slope | The steepness of the dose-response curve. | A value around 1 suggests a standard 1:1 binding interaction. |

| Maximal Inhibition | The percentage of inhibition at saturating inhibitor concentrations. | Should approach 100% for a potent inhibitor. |

Section 2: Cellular Efficacy of z-d-Glu-ome

Demonstrating that z-d-Glu-ome can engage its target in a complex cellular environment and elicit a desired biological response is the critical next step. This involves treating cultured cells with the inhibitor and measuring key downstream effects of GDH inhibition.

Diagram: Mechanism of GDH Inhibition in a Cellular Context

Caption: Inhibition of GDH by z-d-Glu-ome impacts the TCA cycle and cellular redox state.

Protocol 2.1: Measuring Intracellular Glutamate Levels

Inhibition of GDH is expected to cause an accumulation of its substrate, glutamate. This protocol outlines a method for quantifying intracellular glutamate in cells treated with z-d-Glu-ome.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y, or primary neurons)

-

Cell culture medium and supplements

-

z-d-Glu-ome

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA or a buffer compatible with the glutamate assay)

-

Commercial Glutamate Assay Kit (colorimetric or fluorometric)[11][12]

-

BCA Protein Assay Kit for normalization

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

-

Treat cells with various concentrations of z-d-Glu-ome (and a vehicle control) for a predetermined time (e.g., 4, 12, or 24 hours). The concentrations should bracket the biochemical IC50.

-

-

Sample Preparation:

-

Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[3]

-

Collect the supernatant for analysis. Reserve a small aliquot for protein quantification.

-

-

Glutamate Quantification:

-

Follow the manufacturer's protocol for the chosen Glutamate Assay Kit.[13] This typically involves preparing a standard curve with known glutamate concentrations.

-

Add lysate samples and standards to a 96-well plate.

-

Add the reaction mix, incubate for the specified time (e.g., 30 minutes at 37°C), and read the absorbance or fluorescence.[13]

-

-

Data Normalization and Analysis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Calculate the glutamate concentration from the standard curve.

-

Normalize the glutamate concentration to the protein concentration for each sample (e.g., in nmol glutamate/mg protein).

-

Compare the normalized glutamate levels in z-d-Glu-ome-treated samples to the vehicle control.

-

Protocol 2.2: Assessing Downstream Effects - Cell Viability and Oxidative Stress

Inhibiting a key metabolic enzyme like GDH can impact cell health, particularly in cells highly dependent on glutaminolysis. It is crucial to assess cell viability and markers of cellular stress, such as the production of Reactive Oxygen Species (ROS).

Materials:

-

Cells and treatment reagents as in Protocol 2.1

-

Cell Viability Reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)

-

ROS Detection Reagent (e.g., 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or MitoSOX™ Red)[14][15]

-

Positive controls (e.g., Staurosporine for apoptosis, H2O2 for ROS)

-

Opaque-walled 96-well plates (for luminescence/fluorescence)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat cells with a dose-response of z-d-Glu-ome and controls for 24-48 hours.

-

-

Cell Viability Measurement (Endpoint Assay):

-

After the treatment period, add the chosen viability reagent directly to the wells according to the manufacturer's instructions.

-

Incubate for the required time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for Resazurin).

-

Read the luminescence or fluorescence on a plate reader.

-

Normalize data to the vehicle-treated cells (defined as 100% viability).

-

-

ROS Production Measurement:

-

After the treatment period, remove the media and wash cells with warm PBS or HBSS.

-

Load the cells with the ROS detection probe (e.g., 10 µM H2DCFDA) in buffer for 30-60 minutes at 37°C, protected from light.[15]

-

Wash the cells again to remove the excess probe.

-

Add back clear buffer or media and immediately measure fluorescence.

-

Normalize the fluorescence signal to the vehicle control.

-

Data Interpretation:

-

An effective z-d-Glu-ome compound might show selective toxicity towards cancer cells dependent on glutamate metabolism while having minimal effect on normal cells.

-

An increase in ROS production could indicate that GDH inhibition is causing mitochondrial stress.[14] This is a critical efficacy and safety parameter to monitor.

| Cellular Assay | Key Parameter | Interpretation of z-d-Glu-ome Effect |

| Intracellular Glutamate | Fold-change vs. Vehicle | An increase confirms target engagement and metabolic impact. |

| Cell Viability (EC50) | Concentration causing 50% loss of viability. | Indicates the cytotoxic potency of the compound on the chosen cell line. |

| ROS Production | Fold-change in Fluorescence | An increase suggests induction of oxidative stress. |

References

-

Half-maximal inhibitory concentration. (2024). In Wikipedia. Retrieved from [Link]

-

IC50 Determination. (n.d.). Davidson College via edX. Retrieved from [Link]

-

Griendling, K. K., Touyz, R. M., et al. (2016). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research, 119(5), e39-e75. Retrieved from [Link]

-

Glutamate Assay Kits. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

-

Sivakumar, A. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io. Retrieved from [Link]

-

Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651–662. Retrieved from [Link]

-

Van Kuilenburg, A. B. P., et al. (1994). A fast and novel assay of CTP synthetase. Evidence for hysteretic properties of the mammalian enzyme. Anticancer Research, 14(2A), 411-415. Discussed in a ResearchGate forum. Retrieved from [Link]

-

Matés, J. M., et al. (2020). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. Cancers, 12(3), 735. Retrieved from [Link]

-

Ye, B. C., et al. (1998). Dual-enzyme assay of glutamate in single cells based on capillary electrophoresis. Analytical Biochemistry, 262(1), 17-23. Retrieved from [Link]

-

Schousboe, A., et al. (2010). A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. Journal of Neuroscience Methods, 189(1), 19-24. Retrieved from [Link]

-

Krumm, A. (2019). Reactive Oxygen Species detection. BMG LABTECH. Retrieved from [Link]

-

Dahl, G. E., & Auld, D. S. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

-

Li, C., et al. (2011). High Throughput Screening Reveals Several New Classes of Glutamate Dehydrogenase Inhibitors. Current Chemical Genomics, 5, 60–68. Retrieved from [Link]

-

Hotson, G., & Lin, M. (2001). Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. American Journal of Neuroradiology, 22(10), 1862-1875. Retrieved from [Link]

-

Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. Retrieved from [Link]

-

Is IC50 meaningful for in vitro assay of competitive inhibition? (2015). ResearchGate. Retrieved from [Link]

-

Al-Jighami, I. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Iraqi Journal of Pharmacy, 12(1). Retrieved from [Link]

-

O'Connor, E. R., et al. (2011). Measurement of GABA and glutamate in vivo levels with high sensitivity and frequency. Journal of Neuroscience Methods, 202(2), 163-169. Retrieved from [Link]

-

Deb, A., & Dutta, S. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. JoVE (Journal of Visualized Experiments), (176), e63116. Retrieved from [Link]

-

Wang, Y., et al. (2022). An Alternative Mechanism of Glutamate Dehydrogenase Inhibition by EGCG: Promotion of Protein Degradation. International Journal of Molecular Sciences, 23(19), 11883. Retrieved from [Link]

-

Pediaditakis, I., et al. (2021). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 613, 113998. Retrieved from [Link]

-

Bentea, E., et al. (2023). Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Journal of Neurochemistry. Retrieved from [Link]

-

Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels. (2023). ResearchGate. Retrieved from [Link]

-

Holton, K. F. (2018). Glutamate Neuroexcitotoxicity in GWI. Defense Technical Information Center. Retrieved from [Link]

-

Glutamate dehydrogenase (GDH)-coupled TGase assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Glutamate Excitotoxicity Assay. (n.d.). NeuroProof. Retrieved from [Link]

-

Glutamate Dehydrogenase Assay (GDH). (n.d.). ScienCell Research Laboratories. Retrieved from [Link]

Sources

- 1. Glutamate Dehydrogenase Activity Assay Kit (ab102527) | Abcam [abcam.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. High Throughput Screening Reveals Several New Classes of Glutamate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencellonline.com [sciencellonline.com]

- 8. researchgate.net [researchgate.net]

- 9. courses.edx.org [courses.edx.org]

- 10. mdpi.com [mdpi.com]

- 11. Glutamate Assay Kits [cellbiolabs.com]

- 12. Glutamate-Glo™ Assay [promega.com]

- 13. protocols.io [protocols.io]

- 14. bmglabtech.com [bmglabtech.com]

- 15. jove.com [jove.com]

Troubleshooting & Optimization

Technical Support Center: Navigating the Use of Pan-Caspase Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to address common challenges and pitfalls encountered when using pan-caspase inhibitors in experimental settings. While the query mentioned "z-d-Glu-ome," this term does not correspond to a commonly used reagent in this context. Based on the likely application in apoptosis research, this guide will focus on the widely used, cell-permeable, irreversible pan-caspase inhibitor Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) . Understanding its proper use and potential off-target effects is critical for generating reliable and interpretable data.

As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your research.

Core Concepts: Understanding Z-VAD-FMK's Mechanism of Action

Z-VAD-FMK is an invaluable tool for studying programmed cell death. Its primary function is to block the activity of caspases, a family of cysteine proteases that are the central executioners of the apoptotic pathway.[1] It functions by irreversibly binding to the catalytic site of most caspases, thereby halting the signaling cascade that leads to apoptosis.[2] The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[3]

However, the broad-spectrum nature of Z-VAD-FMK is both its strength and a potential source of experimental complications. While it effectively inhibits apoptosis, it can also trigger alternative cell death pathways and interact with unintended molecular targets.[4][5]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and application of Z-VAD-FMK.

Q1: How should I prepare and store Z-VAD-FMK to ensure its stability and efficacy?

A1: Proper storage and handling are critical to maintain the inhibitor's activity. Improperly stored Z-VAD-FMK is a common reason for experimental failure.[6]

Reconstitution:

-

Bring the lyophilized powder to room temperature before opening the vial.

-

Reconstitute the powder in high-purity (>99.9%) Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, typically between 10-20 mM.[7][8] For example, to create a 20 mM stock from 1 mg of powder (MW: 467.5 g/mol ), add 107 µL of DMSO.[9]

-

Ensure the powder is completely dissolved by gentle vortexing.

Storage Protocol Summary:

| Form | Storage Temperature | Shelf-Life | Critical Instructions |

| Lyophilized Powder | -20°C | Up to 24 months[8] | Store under desiccating (dry) conditions. |

| Reconstituted in DMSO | -20°C or -80°C | Up to 6 months[7][9] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |

| Diluted in Cell Culture Medium | 37°C | Very Short (hours) | Always prepare fresh for each experiment. Do not store. |

Q2: What is the optimal working concentration and incubation time for Z-VAD-FMK?

A2: This is highly dependent on the cell type, the nature of the apoptotic stimulus, and the experimental endpoint.

-

Working Concentration: A general starting range is 20-100 µM .[7] However, it is strongly recommended to perform a dose-response experiment for your specific cell line and stimulus to determine the minimal concentration required for full inhibition.

-

Incubation Time: For effective inhibition, cells should be pre-treated with Z-VAD-FMK 1-2 hours before introducing the apoptotic stimulus.[1][8] This allows sufficient time for the inhibitor to permeate the cells and bind to the caspases.

Q3: Can Z-VAD-FMK be toxic to my cells?

A3: While generally considered non-toxic at standard working concentrations, the DMSO vehicle can have cytotoxic effects at higher concentrations.[8] Always include a vehicle-only control (cells treated with the same final concentration of DMSO as your highest Z-VAD-FMK dose) to account for any solvent-induced effects.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues that may arise during your experiments, providing a logical framework for diagnosis and resolution.

Problem 1: I've treated my cells with Z-VAD-FMK, but they are still dying. Why is apoptosis not being inhibited?

This is a frequent and multifaceted issue. The observation of continued cell death despite caspase inhibition points to several potential causes.

Potential Cause 1: Suboptimal Inhibitor Concentration or Timing The inhibitor concentration may be too low for your specific system, or it may have been added too late to block the already initiated caspase cascade.[6]

-

Solution: Perform a dose-response curve (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to find the optimal concentration. Ensure you are pre-incubating the cells with Z-VAD-FMK for at least 1 hour before adding the apoptotic stimulus.

Potential Cause 2: Inhibitor Instability The inhibitor may have degraded due to improper storage (e.g., multiple freeze-thaw cycles) or a short half-life in the aqueous culture medium.[7]

-

Solution: Use a fresh aliquot of Z-VAD-FMK stock for each experiment. For long-term experiments (>24 hours), consider replenishing the inhibitor with a partial media change containing fresh Z-VAD-FMK.

Potential Cause 3: Caspase-Independent Cell Death (Necroptosis) This is a critical and often overlooked pitfall. By blocking the primary apoptotic pathway, Z-VAD-FMK can unmask or even actively promote a caspase-independent, programmed necrotic pathway called necroptosis .[6][10] This is particularly common in certain cell types when caspase-8 activity is inhibited.[4]

-

How to Diagnose: Cells undergoing necroptosis will exhibit necrotic morphology (cell swelling, membrane rupture) rather than apoptotic morphology (cell shrinkage, blebbing). You can assay for key markers of the necroptosome complex, such as the phosphorylation of RIPK1, RIPK3, and MLKL.

-

Solution: If you suspect necroptosis, try co-treatment with a necroptosis inhibitor, such as Necrostatin-1 (a RIPK1 inhibitor), in addition to Z-VAD-FMK. If cell death is rescued, it confirms a necroptotic mechanism.

Caption: Z-VAD-FMK can trigger necroptosis by inhibiting Caspase-8.

Problem 2: I see an increase in vesicles and puncta in my cells after Z-VAD-FMK treatment. What is this phenomenon?

This is a classic sign of an off-target effect. Z-VAD-FMK is a known inhibitor of other cellular enzymes beyond caspases.

Potential Cause: Induction of Autophagy Z-VAD-FMK has been shown to potently inhibit N-glycanase 1 (NGLY1) , an enzyme involved in protein degradation.[5][11] This off-target inhibition can induce a cellular stress response that leads to the upregulation of autophagy, a process of cellular self-digestion characterized by the formation of vesicle-like autophagosomes.[12]

-

How to Diagnose: This can be confirmed by monitoring autophagy markers. Look for the conversion of LC3-I to LC3-II via Western blot or the formation of GFP-LC3 puncta via fluorescence microscopy in an appropriate reporter cell line.

-

Solution: If autophagy is confounding your results, consider using an alternative pan-caspase inhibitor with greater specificity, such as Q-VD-OPh .[11][12] Q-VD-OPh does not inhibit NGLY1 and therefore does not induce autophagy through this off-target mechanism.[13]

Z-VAD-FMK vs. Q-VD-OPh: A Comparative Summary

| Feature | Z-VAD-FMK | Q-VD-OPh |

| Primary Target | Pan-Caspase (except Caspase-2)[2] | Pan-Caspase |

| Inhibition Type | Irreversible | Irreversible |

| Induces Necroptosis? | Yes, in certain contexts[14] | Can also induce necroptosis |

| Induces Autophagy? | Yes, via NGLY1 inhibition[5][12] | No, does not inhibit NGLY1[13] |

| Primary Advantage | Widely used and characterized | Higher specificity, less autophagy induction |

| Primary Pitfall | Significant off-target effects | Less historical data available |

Experimental Protocols & Workflows

Adherence to validated protocols is essential for reproducible results.

Protocol 1: General Workflow for Apoptosis Inhibition

This protocol provides a framework for assessing the ability of Z-VAD-FMK to inhibit apoptosis induced by a chemical agent.

Caption: A general experimental workflow for using Z-VAD-FMK.

Step-by-Step Methodology:

-

Cell Seeding: Plate your cells (e.g., HeLa, Jurkat) in a multi-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. Allow adherent cells to attach overnight.[1]

-

Pre-treatment: Prepare complete culture medium containing Z-VAD-FMK at the desired final concentration (e.g., 50 µM). Also prepare a vehicle control medium with an equivalent concentration of DMSO. Remove the old medium from the cells and add the inhibitor- or vehicle-containing medium. Incubate at 37°C in a 5% CO₂ incubator for 1-2 hours.[8]

-

Apoptosis Induction: Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) directly to the wells containing Z-VAD-FMK or vehicle control. Include an untreated control group. Incubate for the required time to induce apoptosis (e.g., 4-6 hours).

-

Harvesting: Carefully collect all cells. For adherent cultures, this includes both the cells in the supernatant (which may have detached due to apoptosis) and the cells scraped from the plate.

-

Analysis: Assess apoptosis using your chosen method. A multi-parametric approach is always recommended.

-

Western Blot: Probe for cleaved (active) Caspase-3 and its substrate, cleaved PARP. Successful inhibition by Z-VAD-FMK will show a marked reduction in these cleavage products compared to the stimulus-only group.[8]

-

Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: Use a fluorogenic substrate (e.g., Ac-DEVD-AFC) to measure Caspase-3/7 activity in cell lysates.[15]

-

Protocol 2: Troubleshooting Workflow for Failed Inhibition

When experiments do not yield the expected results, a systematic approach to troubleshooting is necessary.

Caption: A logical decision tree for troubleshooting failed experiments.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. invivogen.com [invivogen.com]

- 3. Caspase Inhibitor Z-VAD-FMK [promega.jp]

- 4. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-rad.com [bio-rad.com]

how to minimize off-target effects of z-d-Glu-ome

A Guide to Minimizing Off-Target Effects in Experimental Systems

Welcome to the technical support resource for Z-D-Glu-OMe (N-benzyloxycarbonyl-D-glutamic acid α-methyl ester). As Senior Application Scientists, we understand that achieving specific and reproducible results is paramount. This guide provides in-depth troubleshooting, FAQs, and validated protocols to help you minimize off-target effects and ensure the integrity of your data.

Z-D-Glu-OMe is a derivative of D-glutamic acid, a stereoisomer of the common neurotransmitter L-glutamate.[1] Its structure makes it a valuable tool for investigating biological systems, often as a building block for more complex molecules like peptide-based inhibitors or neurotransmitter analogs.[1][2] However, like any small molecule designed to interact with a specific biological target, the potential for unintended interactions—or off-target effects—is a critical consideration.

This guide is structured to move from common, quick-to-solve issues to the core scientific principles and detailed protocols that will empower you to design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for a glutamate derivative like Z-D-Glu-OMe?

A1: As a glutamate analog, Z-D-Glu-OMe's intended activity is likely centered on proteins that bind or process glutamate. A primary example of such a target class is Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme that cleaves the neurotransmitter N-acetyl-L-aspartyl-L-glutamate (NAAG) into glutamate and N-acetyl-L-aspartate.[3][4][5] Potent inhibitors of GCPII are often glutamate-based and are investigated for neuroprotection by reducing excitotoxic glutamate levels.[4][6]

Q2: What are the most probable off-targets I should be concerned about?

A2: The primary off-target candidates are other proteins that have binding sites for glutamate. These include:

-

Glutamate Receptors: Both ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluR) receptors.

-

Glutamate Transporters: Such as the Excitatory Amino Acid Transporters (EAATs) responsible for glutamate reuptake.

-

Other Enzymes: Enzymes involved in glutamate metabolism, like glutamine synthetase or glutamate dehydrogenase. Unintended modulation of these critical proteins can lead to widespread and confounding cellular effects.

Q3: My cells are showing toxicity even at low concentrations. What is the cause?

A3: This could be due to several factors:

-

Excitotoxicity: If Z-D-Glu-OMe is unexpectedly acting as an agonist at a glutamate receptor, it could trigger excitotoxic cell death pathways.

-

Metabolic Disruption: Off-target inhibition of a critical enzyme in glutamate metabolism could be starving the cell of essential metabolites.

-

Solvent Toxicity: Ensure your vehicle control (e.g., DMSO) is at a concentration well-tolerated by your cell type.

-

Compound Instability: The compound may be degrading into a more toxic substance in your culture medium.

Q4: I'm seeing an effect, but I'm not sure if it's a true on-target effect. How can I be sure?

A4: This is the central question in pharmacology. The gold standard is to use orthogonal approaches for validation:

-

Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of your intended target protein. If the effect of Z-D-Glu-OMe is diminished or abolished in these cells, it provides strong evidence for on-target action.

-

Rescue Experiment: In a knockdown/knockout system, re-introducing the target protein (ideally a variant resistant to the knockdown) should rescue the effect of the compound.

Troubleshooting Guide: From Bench to Data

This section addresses specific experimental problems with a focus on logical, step-by-step troubleshooting.

Problem 1: High Variability Between Experimental Replicates

| Potential Cause | Underlying Rationale | Recommended Solution |

| Compound Precipitation | Z-D-Glu-OMe, like many organic molecules, may have limited aqueous solubility. If it precipitates in your media, the effective concentration will be inconsistent. | Visually inspect your media after adding the compound. Perform a solubility test. Consider using a lower concentration or a different formulation solvent (e.g., with Pluronic F-68). |

| Inconsistent Dosing | Small pipetting errors, especially with viscous stock solutions, can lead to large variations in the final concentration. | Prepare a master mix of media containing the final concentration of Z-D-Glu-OMe to be added to all wells, rather than adding a small volume of stock to each well individually. |

| Cell Health Variability | Inconsistent cell density, passage number, or health at the time of treatment can significantly alter the response to a compound. | Standardize your cell culture practices rigorously. Always plate cells at the same density and use cells within a defined low-passage number range. |

Problem 2: The Negative Control Shows an Unexpected Phenotype

| Potential Cause | Underlying Rationale | Recommended Solution |

| Vehicle (Solvent) Effect | Solvents like DMSO are not inert and can induce cellular stress, differentiation, or alter gene expression, especially at concentrations >0.1%. | Perform a vehicle titration experiment to determine the maximum tolerated solvent concentration for your specific cell type and assay duration. Always include a vehicle-only control in every experiment. |

| Inactive Enantiomer Issues | If you are using a racemic mixture, the "inactive" enantiomer may have its own off-target effects. Z-D-Glu-OMe is the D-enantiomer; a control with Z-L-Glu-OMe could be informative. | If available, test the corresponding L-enantiomer. An ideal negative control is a structurally similar but biologically inactive analog of your compound. |

| Environmental Stress | Changes in incubator CO2, temperature, or humidity can stress cells and produce confounding phenotypes. | Ensure equipment is properly calibrated and maintained. Minimize the time cells are outside the incubator during experimental manipulations. |

Core Strategies for Minimizing Off-Target Effects

The foundation of reliable pharmacology is a multi-pronged approach to ensure that the observed effect is due to the intended mechanism.

The Primacy of Concentration: Titrate, Titrate, Titrate

Off-target interactions are typically of lower affinity than the on-target interaction. They are therefore highly concentration-dependent. Using the lowest effective concentration is the single most important factor in minimizing these effects.

-

Causality: The Law of Mass Action dictates that as you increase the concentration of a drug, you increase the likelihood of it binding to lower-affinity sites. The goal is to find the "therapeutic window" where the on-target effect is saturated with minimal engagement of off-targets.

Caption: Workflow for Determining Optimal Concentration.

The Logic of Controls: A Self-Validating System

Caption: Logical Relationships of Controls.

-

Positive Control: A known activator/inhibitor of your pathway of interest. This confirms your assay is working.

-

Vehicle Control: Essential for ruling out solvent effects.

-

Inactive Analog Control: A structurally similar molecule that is known to be inactive against the target. This is the most rigorous control for off-target chemical effects.

Orthogonal Validation: Confirming with a Different Method

Relying on a single assay is risky. An off-target effect could, by chance, produce the same readout as an on-target one. Orthogonal validation—using a different technique to measure the same biological event—provides crucial supporting evidence.

-

Example: If Z-D-Glu-OMe inhibits GCPII, you would expect NAAG levels to rise and glutamate levels to fall.[6]

-

Primary Assay: An in vitro enzymatic assay measuring GCPII activity.

-

Orthogonal Assay: Use LC-MS to measure the actual concentrations of NAAG and glutamate in your treated cells or tissue. If the enzymatic inhibition correlates with the expected change in metabolite levels, your confidence in the result increases substantially.

-

Detailed Experimental Protocols

Protocol 1: Determining the IC50 and Optimal Concentration

This protocol establishes the potency of Z-D-Glu-OMe against its target and identifies the concentration range that avoids cytotoxicity.

Materials:

-

Z-D-Glu-OMe

-

Vehicle (e.g., DMSO, sterile water)

-

Cell line or purified enzyme

-

Assay-specific buffer and detection reagents

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

-

384-well or 96-well microplates (assay-dependent)

Procedure:

-

Prepare Compound Plate: a. Create a 10 mM stock solution of Z-D-Glu-OMe in 100% DMSO. b. Perform a serial dilution in DMSO to create a concentration gradient (e.g., 10 mM down to 100 nM). This will be your intermediate plate. c. Dilute the intermediate plate 1:100 into your final assay buffer or cell culture medium. This creates a 100µM top concentration with a consistent 1% DMSO across all wells.

-

On-Target Assay (e.g., Enzymatic Inhibition): a. Plate your purified enzyme (e.g., recombinant GCPII) in assay buffer. b. Add the serially diluted Z-D-Glu-OMe. c. Add the enzyme's substrate (e.g., NAAG). d. Incubate for the optimized reaction time. e. Add detection reagent and read the plate on a plate reader.

-

Cytotoxicity Assay (Run in parallel): a. Plate your cells at a predetermined density and allow them to adhere overnight. b. Remove the old media and add media containing the serially diluted Z-D-Glu-OMe (from step 1c). c. Incubate for your intended experimental duration (e.g., 24, 48 hours). d. Add the cell viability reagent and read the plate according to the manufacturer's instructions.

-

Data Analysis: a. For the on-target assay, normalize the data to your positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50. b. For the cytotoxicity assay, normalize the data to the vehicle control. Plot percent viability versus the log of the inhibitor concentration to determine the toxic concentration 50 (TC50). c. Select your working concentration: Choose a concentration that is 3-10 fold above the on-target IC50 but well below the TC50.

Protocol 2: Counter-Screening Against a Probable Off-Target

This protocol directly tests if Z-D-Glu-OMe interacts with a high-probability off-target, such as a glutamate receptor.

Materials:

-

Z-D-Glu-OMe

-

Cell line expressing the off-target of interest (e.g., HEK293 cells overexpressing mGluR1)

-

A known agonist for the off-target receptor

-

Assay system to measure off-target activity (e.g., a calcium flux assay for mGluR1)

Procedure:

-

Prepare Compound Plate: Prepare a dilution series of Z-D-Glu-OMe as described in Protocol 1.

-

Agonist Mode Test: a. Plate the mGluR1-expressing cells. b. Add the Z-D-Glu-OMe dilution series and measure for a response (e.g., calcium flux). c. Interpretation: If you see a response, Z-D-Glu-OMe is acting as an agonist at this receptor.

-

Antagonist Mode Test: a. Plate the mGluR1-expressing cells. b. Add the Z-D-Glu-OMe dilution series and incubate briefly. c. Add a known mGluR1 agonist at its EC50 concentration. d. Measure the response. e. Interpretation: If the agonist's response is diminished in the presence of Z-D-Glu-OMe, it indicates an antagonist effect.

-

Data Analysis: a. Plot the response against the log of the Z-D-Glu-OMe concentration. b. If a dose-dependent effect is observed, calculate the IC50 (for antagonism) or EC50 (for agonism). c. Compare this value to the on-target IC50. A desirable compound has an off-target IC50/EC50 that is at least 100-fold higher than its on-target IC50.

By systematically applying these principles and protocols, researchers can confidently delineate the specific, on-target effects of Z-D-Glu-OMe, leading to more robust, reproducible, and publishable scientific findings.

References

-

Slusher, B. S., et al. (2020). Looking for Drugs in All the Wrong Places: Use of GCPII Inhibitors Outside the Brain. ACS Chemical Neuroscience. [Link]

-

Wiseman, J. S., et al. (2023). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Chemistry. [Link]

-

Wiseman, J. S., et al. (2023). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. PubMed Central, PMC. [Link]

-

Mesters, J. R., et al. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal. [Link]

-

Johns Hopkins Drug Discovery. (n.d.). Project - Glutamate Carboxypeptidase II. Johns Hopkins University. [Link]

-

BioWorld. (2023). Johns Hopkins University discloses glutamate carboxypeptidase 2 inhibitors. BioWorld. [Link]

-

Hollinger, K. R., et al. (2023). Inhibition of brain glutamate carboxypeptidase II (GCPII) to enhance cognitive function. Drug Discovery Today. [Link]

-

Barinka, C., et al. (2012). Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. Current Medicinal Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 4. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of the Glu-ome: A Technical Guide to Overcoming Experimental Inconsistencies

From the desk of a Senior Application Scientist: Welcome to the technical support center for z-d-Glu-ome research. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of studying glutamic acid and its derivatives. Inconsistencies in experimental results can be a significant roadblock to progress. Here, we will dissect common challenges in a question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is "z-d-Glu-OMe" and why is it relevant to my experiments?

A1: "Z-d-Glu-OMe" refers to Cbz-D-Glu-OMe, which is the chemical compound N-Carbobenzyloxy-D-glutamic acid α-methyl ester.[1][2][3] The "Z" is a common abbreviation for the carboxybenzyl (Cbz) protecting group used in peptide synthesis and other biochemical applications.[4][5] In the context of "z-d-Glu-ome" experiments, this compound and similar derivatives are often used as internal standards, building blocks in peptide synthesis for drug discovery, or as tools to probe the activity of enzymes involved in glutamic acid metabolism.[4][5] Understanding the properties of these reagents is crucial for accurate experimental design and data interpretation.

Q2: My glutamic acid concentrations are inconsistent across replicates. What are the most likely causes?

A2: Inconsistent quantification of glutamic acid is a frequent challenge. The primary culprits often lie in three areas:

-

Sample Preparation: Incomplete protein precipitation, variability in extraction efficiency, and the presence of interfering substances from complex matrices like plasma or cell culture media can all lead to inconsistent results.[6][7] It is also crucial to handle samples consistently to avoid freeze-thaw cycles that can alter metabolite concentrations.

-

In-source Cyclization: A major and often overlooked source of error is the conversion of glutamic acid (and glutamine) to pyroglutamic acid within the mass spectrometer's ion source.[8][9][10] This artifact leads to an underestimation of glutamic acid and can be highly variable depending on instrument conditions.

-

Matrix Effects: Components of the biological sample co-eluting with glutamic acid can suppress or enhance its ionization, leading to inaccurate quantification.[11]

This guide will provide detailed troubleshooting steps for each of these issues.

Q3: I see a peak at the mass of pyroglutamic acid, but I'm only interested in glutamic acid. Can I ignore it?

A3: Absolutely not. The presence of pyroglutamic acid can directly impact the accuracy of your glutamic acid measurements. A significant portion of the pyroglutamic acid peak may be an artifact of in-source cyclization from glutamic acid.[8][9][10] Therefore, it is essential to chromatographically separate glutamic acid and pyroglutamic acid to distinguish between the naturally occurring pyroglutamic acid in your sample and the artifact generated during analysis. Failure to do so will result in an underestimation of your true glutamic acid concentration.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Retention Time Shifts for Glutamic Acid

Underlying Cause: Glutamic acid is a highly polar compound, which can lead to poor retention on traditional reversed-phase chromatography columns and interactions with the analytical hardware.[12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for chromatographic issues.

Detailed Steps:

-

Column Selection: For highly polar analytes like glutamic acid, standard C18 columns may not provide adequate retention. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column that incorporates ion-exchange functionalities.[13]

-

Mobile Phase Optimization: The use of ion-pairing reagents, such as heptafluorobutyric acid (HFBA), in the mobile phase can significantly improve peak shape and retention time stability for amino acids.[6][7]

-

System Cleanliness: Ensure the LC system is free from contaminants that could interact with glutamic acid. A thorough system flush and the use of a guard column are recommended.

Issue 2: High Variability in Quantitative Data and Suspected In-source Cyclization

Underlying Cause: The conversion of glutamic acid to pyroglutamic acid in the electrospray ionization (ESI) source of the mass spectrometer is a well-documented artifact that can lead to significant underestimation of glutamic acid levels.[8][9][10] The extent of this conversion can be influenced by source parameters, making it a major source of variability.

Mitigation Strategy:

Caption: Strategy to mitigate in-source cyclization.

Detailed Protocol: Minimizing and Correcting for In-source Cyclization

-

Chromatographic Separation (Crucial First Step):

-

Objective: To resolve glutamic acid, glutamine, and pyroglutamic acid. This allows you to differentiate between endogenous pyroglutamic acid and the artifact.

-

Recommended Method: Utilize a reversed-phase method with an ion-pairing reagent like HFBA. A gradient elution is typically required.[6][8]

-

Example Gradient:

Time (min) % Mobile Phase B (Acetonitrile with 0.3% HFBA, 0.5% Formic Acid) 0.0 2 5.0 30 6.0 90 8.0 90 8.1 2 | 10.0 | 2 |

-

-

Mass Spectrometer Source Optimization:

-

Objective: To find the lowest source energy that maintains good sensitivity for glutamic acid while minimizing its conversion to pyroglutamic acid.

-